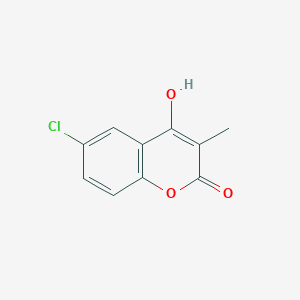

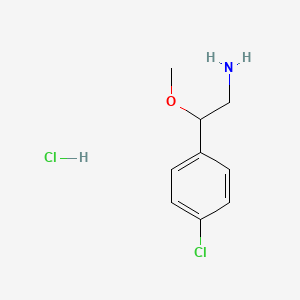

6-chloro-4-hydroxy-3-méthyl-2H-chromén-2-one

Vue d'ensemble

Description

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is a derivative of coumarins, which are a group of nature-occurring lactones . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . A one-pot, microwave-assisted as well as conventional synthesis, by using 5- (2- (6-hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno has been reported.Molecular Structure Analysis

The molecular structure of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then, the reaction of this product with various azoles led to a series of coumarin-derived azolyl ethanols .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the IR and NMR spectra can provide information about the functional groups and the structure of the molecule .Applications De Recherche Scientifique

Effets antibactériens

Des résultats préliminaires de bioessais suggèrent que les dérivés de ce composé présentent un large spectre d'effets antibactériens contre des agents pathogènes tels que Staphylococcus epidermidis, Staphylococcus aureus et Bacillus cereus. Cela indique un potentiel pour la découverte et le développement de médicaments .

Bâtiment moléculaire médicinal

Les composés dérivés de la 4-chromanone, tels que la 6-chloro-4-hydroxy-3-méthyl-2H-chromén-2-one, agissent comme des blocs de construction majeurs dans une large classe de composés médicinaux. Ils présentent une variété d'activités biologiques et pharmaceutiques, ce qui les rend précieux pour la recherche médicale .

Lactonisation intramoléculaire

Le composé est impliqué dans un processus de lactonisation intramoléculaire pour créer des dérivés de la coumarine. Cette méthode utilise des médiateurs redox et des électrodes en carbone vitreux, ce qui indique son utilité en synthèse organique .

Catalyse par transfert de phase

En catalyse par transfert de phase, ce composé réagit avec les halogénoalcanes pour donner des produits d'alkylation en oxygène C4 de dérivés de la 2H-chromén-2-one. Cette réaction est importante pour la synthèse de divers composés organiques .

Synthèse de systèmes hétérocycliques polyfonctionnalisés

Les dérivés de la 3-(bromoacétyl)coumarine, qui peuvent être synthétisés à partir de composés apparentés, servent de blocs de construction polyvalents dans la préparation de systèmes hétérocycliques polyfonctionnalisés critiques et d'autres échafaudages importants sur le plan industriel .

Mécanisme D'action

Target of Action

The primary targets of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one Coumarin derivatives, which include this compound, have been extensively studied for their broad spectrum of pharmacological and biochemical activities . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Mode of Action

The exact mode of action of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one It’s known that coumarin derivatives can interact with various biological targets, leading to a range of effects . For instance, some coumarin derivatives have been found to induce apoptosis via interaction through tubulin at binding sites of the colchicine .

Biochemical Pathways

The specific biochemical pathways affected by 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one Coumarin derivatives are known to affect a variety of biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

The molecular and cellular effects of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one Coumarin derivatives have been reported to have a wide range of effects at the molecular and cellular level, including anti-inflammatory, anti-tumor, and antioxidant effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of coumarin derivatives .

Orientations Futures

Given the valuable biological and pharmaceutical properties of coumarins, there is considerable interest in developing new and superior methods for the synthesis of coumarin derivatives . Future research may focus on improving the synthesis methods, investigating the biological properties, and exploring potential applications in various fields.

Propriétés

IUPAC Name |

6-chloro-4-hydroxy-3-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-5-9(12)7-4-6(11)2-3-8(7)14-10(5)13/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIUFZMCZDNDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

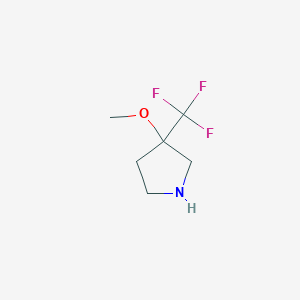

![Methyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1423308.png)